molecular formula C23H17N3O2S B2909932 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 888413-78-3

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

Cat. No. B2909932
M. Wt: 399.47
InChI Key: XTQPSRWEFGKUCP-BZZOAKBMSA-N
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Description

The compound contains several functional groups including an acetamido group, a prop-2-yn-1-yl group, a benzo[d]thiazol-2(3H)-ylidene group, and a naphthamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, compounds with similar structures are often synthesized through palladium-catalyzed reactions1. For example, a method for the synthesis of 3-ethynyl-1-methylene-1,2-dihydronaphthalenes via copper-promoted palladium-catalyzed intermolecular alkynylative [5 + 1] carboannulation of 1-arylphenyl-prop-2-yn-1-yl acetates involving C–H functionalization is described1.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the acetamido group could participate in acylation reactions, and the prop-2-yn-1-yl group could undergo reactions typical of alkynes.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These could include its solubility, stability, reactivity, and other properties.


Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s always important to handle chemical compounds with appropriate safety precautions.


Future Directions

Future research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing methods for its synthesis.


Please note that this is a general analysis based on the structure of the compound and the presence of certain functional groups. For a more detailed and specific analysis, more information or experimental data would be needed.


properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-3-12-26-20-11-10-19(24-15(2)27)14-21(20)29-23(26)25-22(28)18-9-8-16-6-4-5-7-17(16)13-18/h1,4-11,13-14H,12H2,2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQPSRWEFGKUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4C=C3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

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